

Physicochemical Properties of 10-Oxo Docetaxel: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	10-Oxo Docetaxel	
Cat. No.:	B15585678	Get Quote

This technical guide provides a comprehensive overview of the physicochemical properties of **10-Oxo Docetaxel**, a significant impurity and degradation product of the anticancer agent Docetaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

Introduction

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a taxoid compound that is structurally related to Docetaxel.[1][2] It is formed during the synthesis or degradation of Docetaxel.[3] As an impurity, its characterization is crucial for the quality control and stability assessment of Docetaxel formulations.[4][5] Some studies suggest that this novel taxoid also possesses anti-tumor properties.[2][6] This guide summarizes its known physicochemical characteristics, provides detailed experimental protocols for their determination, and illustrates relevant workflows.

Chemical and Physical Properties

The physicochemical properties of **10-Oxo Docetaxel** are critical for its isolation, characterization, and understanding its behavior in pharmaceutical formulations. The data presented below is a compilation from various sources, including computational predictions and experimental data for related compounds.

Identification



Property	Value	Source
Chemical Name	(αR,βS)-β-[[(1,1- Dimethylethoxy)carbonyl]amin o]-α-hydroxybenzenepropanoic acid (2aR,4S,4aS,9S,11S,12S,12a R,12bS)-12b-(acetyloxy)-12- (benzoyloxy)-2a,3,4,4a,5,6,9,1 0,11,12,12a,12b-dodecahydro- 4,11-dihydroxy-4a,8,13,13- tetramethyl-5,6-dioxo-7,11- methano-1H-cyclodeca[7] [8]benz[1,2-b]oxet-9-yl ester	[9]
Synonyms	Docetaxel Impurity B, 6- Oxodocetaxel	[10]
CAS Number	167074-97-7	[2]
Molecular Formula	C43H51NO14	[2]
Molecular Weight	805.86 g/mol	[2]
Appearance	White to off-white solid	MedChemExpress

Physicochemical Data

Quantitative data for **10-Oxo Docetaxel** is limited, with many values being computationally predicted. The following table summarizes the available information.



Property	Value	Method	Source
Melting Point	152-158°C	Predicted	ChemicalBook
Boiling Point	887.3 ± 65.0 °C	Predicted	ChemicalBook
Density	1.37 ± 0.1 g/cm ³	Predicted	ChemicalBook
рКа	11.19 ± 0.46	Predicted	ChemicalBook
LogP (XLogP3)	3.5	Computed	PubChem[10]
Solubility	Chloroform: Slightly solubleMethanol: Slightly soluble	Experimental	Cayman Chemical[9]
Water Solubility	Insoluble (9.7E-3 g/L at 25°C)	Calculated	chemBlink

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **10- Oxo Docetaxel** are not readily available in the literature. However, standard methods used for other taxane derivatives can be adapted. The following are generalized protocols.

Solubility Determination (Turbidimetric Method)

This protocol provides a high-throughput method for determining the kinetic solubility of a compound in an aqueous buffer.

Materials:

- 10-Oxo Docetaxel
- Dimethyl sulfoxide (DMSO), analytical grade
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microtiter plates (UV-transparent)
- Plate reader with turbidity measurement capabilities (nephelometer)



Multichannel pipette

Procedure:

- Preparation of Stock Solution: Prepare a 10 mM stock solution of 10-Oxo Docetaxel in DMSO.
- Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
- Sample Preparation: Add a small volume (e.g., $2~\mu$ L) of each DMSO stock concentration to the wells of a 96-well plate in triplicate. Include a DMSO-only control.
- Addition of Aqueous Buffer: Rapidly add PBS (e.g., 198 μL) to each well to achieve the desired final compound concentrations.
- Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Measure the turbidity (light scattering) at regular intervals using a nephelometer.
- Data Analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

pKa Determination (Potentiometric Titration)

This method determines the acid dissociation constant (pKa) by titrating a solution of the compound with a strong acid or base.

Materials:

- 10-Oxo Docetaxel
- Methanol/water co-solvent system (e.g., 50:50 v/v)
- Standardized hydrochloric acid (HCl) solution (0.1 M)
- Standardized sodium hydroxide (NaOH) solution (0.1 M)



- · pH meter with a calibrated electrode
- Stir plate and stir bar
- Burette

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of 10-Oxo Docetaxel in the methanol/water co-solvent to a known concentration (e.g., 1 mg/mL).
- Titration Setup: Place the solution in a beaker with a stir bar and immerse the pH electrode.
- Titration: Slowly add the standardized NaOH solution in small increments from the burette
 while continuously monitoring the pH. Record the volume of titrant added and the
 corresponding pH value.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.

LogP Determination (Shake-Flask Method)

This classic method determines the octanol-water partition coefficient.

Materials:

- 10-Oxo Docetaxel
- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Centrifuge tubes
- Vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system for quantification



Procedure:

- Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate.
- Sample Preparation: Prepare a stock solution of **10-Oxo Docetaxel** in the aqueous phase.
- Partitioning: Add a known volume of the stock solution to a centrifuge tube and add an equal volume of the n-octanol phase.
- Equilibration: Vortex the tube for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.
- Phase Separation: Centrifuge the tube to ensure complete separation of the aqueous and octanolic layers.
- Quantification: Carefully remove an aliquot from both the aqueous and octanolic phases.
 Determine the concentration of 10-Oxo Docetaxel in each phase using a validated HPLC method.
- Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis and quantification of **10-Oxo Docetaxel**, particularly in the context of stability studies and impurity profiling of Docetaxel.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for Docetaxel and its impurities, including **10-Oxo Docetaxel**, would involve the following:

• Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[11]



- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01% acetic acid) and an organic solvent (e.g., acetonitrile).[11]
- Detection: UV detection at a wavelength of approximately 232 nm.[1][8]
- Flow Rate: A typical flow rate would be around 1.0-1.5 mL/min.[7]
- Column Temperature: Maintained at a constant temperature, for example, 40°C.[11]

This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for the quantification of **10-Oxo Docetaxel**.[1]

Mechanism of Action and Signaling Pathways

As **10-Oxo Docetaxel** is an impurity of Docetaxel, its specific mechanism of action and interaction with cellular signaling pathways have not been extensively studied. However, it is a member of the taxane family, which are known to act as microtubule stabilizers.

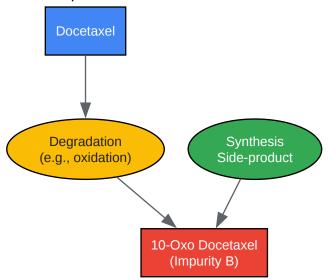
The parent compound, Docetaxel, exerts its anti-cancer effects by binding to the β -tubulin subunit of microtubules. This binding promotes the assembly of tubulin into stable microtubules and inhibits their disassembly.[12] The stabilization of microtubules disrupts the dynamic process of microtubule formation and breakdown, which is essential for cell division (mitosis), leading to cell cycle arrest and apoptosis.[12] It is plausible that **10-Oxo Docetaxel**, due to its structural similarity to Docetaxel, may exhibit a similar mechanism of action.

Visualizations

The following diagrams illustrate the relationship between Docetaxel and **10-Oxo Docetaxel**, a general workflow for physicochemical characterization, and the mechanism of action of taxanes.



Relationship of Docetaxel and 10-Oxo Docetaxel



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Formation pathways of 10-Oxo Docetaxel.



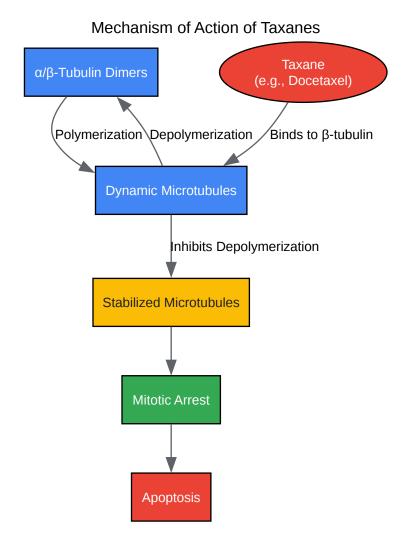
Workflow for Physicochemical Characterization

Sample Preparation Obtain/Synthesize 10-Oxo Docetaxel Purification & Confirmation (e.g. HPLC, MS, NMR) Property Determination Data Analysis Compile Data Compare with Predictions

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A generalized workflow for the experimental characterization of **10-Oxo Docetaxel**.





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The signaling pathway of taxanes leading to apoptosis.

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- To cite this document: BenchChem. [Physicochemical Properties of 10-Oxo Docetaxel: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15585678#physicochemical-properties-of-10-oxo-docetaxel]

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